molecular formula C8H12N2NiS4 B2677825 Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel CAS No. 121632-24-4

Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel

Cat. No.: B2677825
CAS No.: 121632-24-4
M. Wt: 323.13
InChI Key: CMYFRIBLISECSV-UHFFFAOYSA-L
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Description

Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is a coordination compound featuring nickel as the central metal atom This compound is characterized by its unique structure, where nickel is coordinated with sulfur and nitrogen atoms from the prop-2-en-1-ylcarbamothioyl ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel typically involves the reaction of nickel salts with prop-2-en-1-ylcarbamothioyl ligands under controlled conditions. One common method includes the following steps:

    Preparation of Ligands: The prop-2-en-1-ylcarbamothioyl ligands are synthesized by reacting prop-2-en-1-ylamine with carbon disulfide in the presence of a base.

    Formation of the Nickel Complex: The prepared ligands are then reacted with a nickel salt, such as nickel chloride or nickel acetate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred under reflux conditions for several hours to ensure complete complexation.

    Isolation and Purification: The resulting this compound complex is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to lower oxidation state nickel species.

    Substitution: Ligand substitution reactions can occur, where the prop-2-en-1-ylcarbamothioyl ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents like acetonitrile or dichloromethane.

Major Products Formed

    Oxidation: Higher oxidation state nickel complexes.

    Reduction: Lower oxidation state nickel species.

    Substitution: New nickel complexes with different ligands.

Scientific Research Applications

Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

    Material Science: The compound is explored for its potential in the development of new materials with unique electronic and magnetic properties.

    Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.

    Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its use in drug development.

Mechanism of Action

The mechanism of action of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various substrates, facilitating catalytic reactions. The prop-2-en-1-ylcarbamothioyl ligands play a crucial role in stabilizing the nickel center and modulating its reactivity. The pathways involved include electron transfer and ligand exchange processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})cobalt
  • Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})iron
  • Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})copper

Uniqueness

Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is unique due to its specific coordination environment and the electronic properties imparted by the nickel center. Compared to its cobalt, iron, and copper analogs, the nickel complex exhibits distinct reactivity and stability, making it particularly valuable in catalytic applications and material science research.

Properties

IUPAC Name

nickel(2+);N-prop-2-enylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H7NS2.Ni/c2*1-2-3-5-4(6)7;/h2*2H,1,3H2,(H2,5,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYFRIBLISECSV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)[S-].C=CCNC(=S)[S-].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2NiS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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